molecular formula C4H2O3 B020723 Maleic anhydride-2,3-13C2 CAS No. 41403-35-4

Maleic anhydride-2,3-13C2

Cat. No.: B020723
CAS No.: 41403-35-4
M. Wt: 100.04 g/mol
InChI Key: FPYJFEHAWHCUMM-ZDOIIHCHSA-N
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Description

It is a colorless or white solid with an acrid odor and is the acid anhydride of maleic acid. This compound is notable for its reactivity and versatility, making it a key component in various chemical processes and industrial applications .

Mechanism of Action

Target of Action

It’s known that this compound is widely used in various industries, including medical, environmental, and industrial research.

Mode of Action

The mode of action of (3,4-13C2)Furan-2,5-dione involves a gas-phase reaction with Chlorine (Cl) atoms . The formation of a Cl·C4H2O3 adduct intermediate is deduced from the Cl atom temporal profiles . This interaction results in changes to the compound and its environment, which are further detailed in the sections below.

Biochemical Pathways

The biochemical pathways affected by (3,4-13C2)Furan-2,5-dione are primarily related to atmospheric degradation . The compound undergoes a reaction with Cl atoms, leading to the formation of an adduct intermediate . This process is part of a larger atmospheric degradation mechanism for C4H2O3, which is proposed based on observed product yields and theoretical calculations of ring-opening pathways and activation barrier energies .

Pharmacokinetics

The rate coefficients for the gas-phase cl + furan-2,5-dione reaction were measured over a pressure range at temperatures between 283 and 323 k , which may provide some insight into its behavior in different environments.

Result of Action

The result of the action of (3,4-13C2)Furan-2,5-dione involves the formation of stable end-products. Molar yields of (83 ± 7)%, (188 ± 10)%, and (65 ± 10)% were measured for CO, CO2, and HC(O)Cl, respectively, in an air bath gas . These results indicate the compound’s significant impact on its environment.

Action Environment

The action of (3,4-13C2)Furan-2,5-dione is influenced by environmental factors such as temperature and pressure . The compound’s reaction with Cl atoms was studied over a pressure range at temperatures between 283 and 323 K . These conditions significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3,4-13C2)Furan-2,5-dione are not well-studied. It is known that furan derivatives can have a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents

Cellular Effects

The cellular effects of (3,4-13C2)Furan-2,5-dione are not well-documented. Furan derivatives have been shown to have effects on various types of cells and cellular processes . For instance, certain furan derivatives have been found to have cytotoxic effects on lung cancer cell lines

Molecular Mechanism

The molecular mechanism of action of (3,4-13C2)Furan-2,5-dione is not well-understood. It is known that furan derivatives can interact with biomolecules in various ways . For instance, furan derivatives can undergo oxidation reactions with molecular oxygen or peroxides

Temporal Effects in Laboratory Settings

The temporal effects of (3,4-13C2)Furan-2,5-dione in laboratory settings are not well-documented. It is known that furan derivatives can undergo various reactions over time . For instance, furan derivatives can react with Cl atoms in a gas-phase reaction, forming a Cl·C4H2O3 adduct intermediate

Dosage Effects in Animal Models

The effects of different dosages of (3,4-13C2)Furan-2,5-dione in animal models are not well-studied. It is known that furan derivatives can have various effects in animal models . For instance, certain furan derivatives have been found to have anti-inflammatory effects in rats

Metabolic Pathways

The metabolic pathways that (3,4-13C2)Furan-2,5-dione is involved in are not well-understood. It is known that furan derivatives can undergo various reactions, including oxidation reactions with molecular oxygen or peroxides

Transport and Distribution

The transport and distribution of (3,4-13C2)Furan-2,5-dione within cells and tissues are not well-documented. It is known that furan derivatives can interact with various biomolecules

Subcellular Localization

The subcellular localization of (3,4-13C2)Furan-2,5-dione and any effects on its activity or function are not well-understood. It is known that furan derivatives can interact with various biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-13C2)Furan-2,5-dione can be achieved through several methods. One common approach is the oxidation of furfural, which involves the use of catalysts such as vanadium pentoxide (V2O5) in the presence of molecular oxygen . Another method involves the cyclization of 1,4-dicarbonyl compounds through the Paal-Knorr synthesis, which is acid-catalyzed .

Industrial Production Methods

Industrially, (3,4-13C2)Furan-2,5-dione is produced on a large scale through the oxidation of benzene or butane. The process involves the use of a vanadium-phosphorus oxide (VPO) catalyst at high temperatures and pressures . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3,4-13C2)Furan-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form maleic acid.

    Reduction: Reduction reactions can convert it into succinic anhydride.

    Substitution: It can participate in substitution reactions to form derivatives such as phthalic anhydride.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various catalysts such as vanadium pentoxide and palladium . Reaction conditions typically involve elevated temperatures and pressures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include maleic acid, succinic anhydride, and phthalic anhydride . These products are valuable intermediates in the synthesis of polymers, resins, and other industrial chemicals.

Scientific Research Applications

(3,4-13C2)Furan-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: It serves as a reagent in biochemical studies and enzyme assays.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent.

    Industry: It is utilized in the production of coatings, adhesives, and plasticizers.

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dione:

    Succinic Anhydride: A similar compound with a different reactivity profile due to the absence of double bonds.

    Phthalic Anhydride: Another anhydride with similar applications but different structural properties.

Uniqueness

(3,4-13C2)Furan-2,5-dione is unique due to its isotopic labeling, which makes it valuable in tracer studies and mechanistic investigations in chemical and biochemical research. This labeling allows for precise tracking of the compound in various reactions and processes, providing insights into reaction mechanisms and pathways.

Properties

IUPAC Name

(3,4-13C2)furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYJFEHAWHCUMM-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH]C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584055
Record name (3,4-~13~C_2_)Furan-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41403-35-4
Record name (3,4-~13~C_2_)Furan-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maleic-2,3-13C2 anhydride
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Synthesis routes and methods I

Procedure details

The catalyst promoted with cerium (V:Ce atomic ratio=1:0.005) prepared and calcined as stated in Example 4 was used to oxidise n-butane to maleic anhydride under "fuel lean" conditions. The crystallite size of the catalyst precursor after ball milling was about 300 A. After 183 hours time on line with a feed concentration of n-butane of 1.5 mole % in air at a reactor temperature of 420° C. at a GHSV of 3100 hr-1 the catalyst gave a 49 mole % pass yield of maleic anhydride at an n-butane conversion of 89%.
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Synthesis routes and methods II

Procedure details

A fresh sample of niobium promoted VPO catalyst (prepared similarly to the other VPO catalyst used herein but with niobium added during the catalyst preparation) was tested in a 1.5″ diameter steel fluidized bed reactor to determine maleic anhydride yield. The sample was tested at the conditions. Butane conversion and maleic anhydride yield was as listed in Table 1. Note that the yield is higher than for the catalysts in Comparative Examples 2-5.
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Synthesis routes and methods III

Procedure details

This Example demonstrates a new, interesting isocyanate polyaddition and vinyl copolymerization according to the invention using a multicomponent mixture of 1 mol of ε-caprolactam, 0.5 mol of ethylene glycol, and 1 mol of the semi-ester formed from 1 mol of maleic acid anhydride and 1 mol of 1,4-butane diol. The heat effect of the NCO-polyaddition reaction in the presence of radical formers is entirely adequate to initiate substantially quantitative vinyl polymerization or alternating copolymerization with the maleic acid semi-ester segments, incorporated through NCO-reactions, corresponding to the formula: ##STR54## in the presence of styrene.
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Synthesis routes and methods IV

Procedure details

Type B is the sodium salt of a copolymer of maleic acid and 2,4,4-trimethylpent-1-ene obtained by hydrolysis of a copolymer of maleic anhydride and 2,4,4-trimethylpent-1-ene. Latter copolymer is obtainable in accordance with Example 3 of EP-A 9169. Instead of isolating the unhydrolyzed copolymer by spray drying as in Example 3 of EP-A 9169, 325 parts of water are added to the suspension and excess diisobutene is distilled off by steam distillation (bath temperature 80° C.). When an internal temperature of 98° C. is reached, steam is passed in for a further 1 h. Following the addition of a further 220 parts of water and 200 parts of 50% strength by weight sodium hydroxide solution, the mixture is stirred at 1000C until a virtually clear aqueous solution is obtained (about 4 h). The solids content is then adjusted to 25% using water. The pH of the solution is 10. The K value of the copolymer (determined in accordance with Fikentscher as a 1% strength by weight solution in dimethylformamide) is in the range of 30–40.
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Synthesis routes and methods V

Procedure details

Type A is the ammonium salt of a copolymer of maleic acid and 2,4,4-trimethylpent-1-ene obtained by ammoniacal hydrolysis of a copolymer of maleic anhydride and 2,4,4-trimethylpent-1-ene. Latter copolymer is obtainable in accordance with Example 3 of EP-A 9169. Instead of isolating the unhydrolyzed copolymer by spray drying as in Example 3 of EP-A 9169, 325 parts of water are added to the suspension and excess diisobutene is distilled off by steam distillation (bath temperature 80° C.). When an internal temperature of 98° C. is reached, steam is passed in for a further 1 h. Following the addition of a further 200 parts of water and 170 parts of 25% strength by weight ammonia, the mixture is stirred at 60° C. until a virtually clear aqueous solution is obtained (about 1 h). The solids content is then adjusted to 22% using water. The pH of the solution is 9. The K value of the copolymer (determined in accordance with Fikentscher as a 1% strength by weight solution in dimethylformamide) is in the range of 30–40.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maleic anhydride-2,3-13C2
Reactant of Route 2
Maleic anhydride-2,3-13C2
Reactant of Route 3
Maleic anhydride-2,3-13C2
Reactant of Route 4
Maleic anhydride-2,3-13C2
Reactant of Route 5
Maleic anhydride-2,3-13C2
Reactant of Route 6
Maleic anhydride-2,3-13C2
Customer
Q & A

Q1: The research mentions that maleic anhydride grafts differently onto polypropylene compared to polyethylene. Could the use of (3,4-¹³C₂)Furan-2,5-dione help elucidate these differences in graft structure?

A1: Yes, using (3,4-¹³C₂)Furan-2,5-dione could provide valuable insights. The ¹³C labeling at the 3 and 4 positions would allow researchers to specifically track the fate of the carbonyl carbons during the grafting process using ¹³C NMR. This would enable them to determine if the anhydride ring remains intact or undergoes ring-opening depending on the polyolefin used. For example, the study found that maleic anhydride forms short oligomers in polyethylene, while it primarily exists as single succinic anhydride rings in polypropylene []. By analyzing the characteristic chemical shifts of the labeled carbons, researchers could confirm these structural differences with higher certainty.

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